molecular formula C9H7Br3N2S B1519703 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 1172108-91-6

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B1519703
CAS RN: 1172108-91-6
M. Wt: 414.94 g/mol
InChI Key: FSEXXHKOTKYSSF-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It is part of a novel series of compounds synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .


Synthesis Analysis

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives involves overcoming the challenges of microbial resistance. The molecular structures of the synthesized derivatives were confirmed by their physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Physical And Chemical Properties Analysis

The physical and chemical properties of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Fluorescent and Colorimetric Probes

A study by Diana, Caruso, Tuzi, and Panunzi (2020) introduces a water-soluble fluorescent and colorimetric pH probe synthesized by a condensation reaction involving a benzothiazole moiety. This probe is noted for its exceptional solubility in water, high stability, and selectivity, along with a large Stokes shift. Its utility extends to potential applications in real-time pH sensing for intracellular imaging, showcasing the versatility of thiazole derivatives in sensor technology (R. Diana et al., 2020).

CO₂ Capture

Bates, Mayton, Ntai, and Davis (2002) demonstrate the use of a task-specific ionic liquid, synthesized through reaction with 3-bromopropylamine hydrobromide, for efficient CO₂ capture. This novel ionic liquid exhibits reversible CO₂ sequestration capabilities, highlighting its potential in environmental applications and the broader relevance of bromophenyl-thiazolamine derivatives in developing sustainable technologies (Eleanor D. Bates et al., 2002).

Antimycobacterial Activities

Research on the synthesis and antimycobacterial activities of bromophenyl derivatives reveals their potential in combating Mycobacterium species. A study explored the synthesis of certain bromophenyl derivatives and evaluated their effects on standard strains of Mycobacterium, including M. tuberculosis. The compounds showed promising results, indicating the potential of such derivatives in developing new antimicrobial agents (A. O. de Souza et al., 2002).

Material Science and Chemistry

In material science, the manipulation and study of bromophenyl-thiazolamine derivatives facilitate the development of new materials with tailored properties. For instance, the regioselective cyclization study of certain triazolothiones indicates the strategic use of bromine as an electrophilic agent, providing insights into molecular design and synthetic strategies for creating novel heterocyclic compounds with potential applications in various industrial sectors (M. Fizer, M. Slivka, O. Fizer, 2021).

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial and anticancer properties. The increased emergence of multidrug-resistant pathogenic bacteria has called for the exploration of alternative drug therapies . In addition, with the increasing understanding of drugs’ cytotoxic mechanism of action and the discovery of specific targets, novel chemical therapeutic drugs could be designed for the treatment of cancer .

properties

IUPAC Name

5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2S.BrH/c10-6-3-1-5(2-4-6)7-8(11)14-9(12)13-7;/h1-4H,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEXXHKOTKYSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)Br)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
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5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
Reactant of Route 3
5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
Reactant of Route 4
5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
Reactant of Route 5
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5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
Reactant of Route 6
5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide

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